(S)-1,3-Dimethylpiperazine dihydrochloride
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Overview
Description
(S)-1,3-Dimethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C6H15ClN2 and its molecular weight is 150.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopic Properties
A study focused on the molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N'-dimethylpiperazine betaines and their hydrochlorides. The research highlighted the crystal structure of N,N'-dicarboxymethyl-N,N'-dimethylpiperazine monohydrochloride, revealing the formation of infinite chains bridged by strong hydrogen bonds. Spectroscopic analysis, including FTIR, 1H, and 13C NMR, provided insights into the structural characteristics of these compounds (Dega-Szafran et al., 2002).
Complex Formation and Chemical Reactions
Another study investigated the formation of complexes between copper(II) acetate and derivatives of piperazine, including 1-methylpiperazine and 1,4-dimethylpiperazine, along with their monohydrochlorides. The research provided valuable information on the physico-chemical and spectroscopic characteristics of these complexes, contributing to the understanding of their chemical behavior (Manhas et al., 1992).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1,3-Dimethylpiperazine dihydrochloride involves the reaction of (S)-1,3-Dimethylpiperazine with hydrochloric acid.", "Starting Materials": [ "(S)-1,3-Dimethylpiperazine", "Hydrochloric acid" ], "Reaction": [ "Add (S)-1,3-Dimethylpiperazine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Obtain (S)-1,3-Dimethylpiperazine dihydrochloride as a white crystalline solid" ] } | |
CAS No. |
1152110-30-9 |
Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(3S)-1,3-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
DPBBTNJEYWACKY-RGMNGODLSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C.Cl |
SMILES |
CC1CN(CCN1)C.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.